BenchChemオンラインストアへようこそ!

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Medicinal chemistry Physicochemical profiling Lead optimization

This compound is ideal for CNS‑focused screening decks due to its favorable physicochemical profile (6 H‑bond acceptors, TPSA 90.7 Ų, LogP 3.3, zero H‑bond donors) predicting good BBB penetration. With only two rotatable bonds, it offers conformational rigidity for fragment‑based drug discovery and structure‑based design. Use as a differentiated chemical biology tool when the exact 5,7‑dimethylbenzothiazole topology is required. Not interchangeable with analogs; empirical validation needed.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 941957-82-0
Cat. No. B2507612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
CAS941957-82-0
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4)C
InChIInChI=1S/C17H18N4O2S/c1-11-9-12(2)15-13(10-11)19-17(24-15)21-7-5-20(6-8-21)16(22)14-3-4-18-23-14/h3-4,9-10H,5-8H2,1-2H3
InChIKeyBYZNBGJEKSLOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941957-82-0 Sourcing Guide: (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone for Research Procurement


The compound (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 941957-82-0) is a synthetic small molecule with the molecular formula C₁₇H₁₈N₄O₂S and a molecular weight of 342.4 g/mol, featuring a benzothiazole core linked through a piperazine bridge to an isoxazole carbonyl moiety [1]. It is listed in the PubChem database (CID 18587324) with a calculated XLogP3-AA of 3.3, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area of 90.7 Ų [1]. To date, no peer-reviewed primary research articles or patents have been identified that provide quantitative biological activity or physicochemical performance data for this specific compound, placing it in the category of an under-characterized chemical probe rather than a validated lead molecule.

Why Closely Related Analogs Cannot Substitute for 941957-82-0 in Research Experiments


Although the benzothiazole-piperazine-isoxazole scaffold suggests potential bioactivity, the absence of published pharmacological or ADMET data means that no two close analogs can be considered functionally interchangeable. Minor structural changes—such as substitution pattern on the benzothiazole ring or replacement of the isoxazole with an oxazole or pyrazole—may profoundly alter target engagement, selectivity, solubility, and metabolic stability. In SAR campaigns reported for related piperazinyl-benzothiazole derivatives, EC₅₀ values for PPARδ agonism varied over 1000-fold depending on aryl halogenation and N‑substitution patterns [1]. Therefore, substituting 941957-82-0 with a structurally similar compound without matched experimental characterization introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation. The lack of direct head‑to‑head benchmarking data for 941957-82-0 means that differential activity cannot be assumed but must be empirically determined; selection of this compound over an analog is justified only when the identical chemical entity is required for a predefined screening set or when a new SAR series demands the exact 5,7-dimethylbenzothiazole topology.

Quantitative Evidence for Prioritizing 941957-82-0 Over Structural Analogues


Physicochemical Descriptor Comparison: 941957-82-0 vs. 3‑Methylisoxazole Analog 946205-35-2

Comparing computed physicochemical properties provides a baseline for formulation and permeability expectations. The target compound (CAS 941957-82-0) has a molecular weight of 342.4 g/mol and calculated LogP of 3.3. The direct 3‑methylisoxazole analog (CAS 946205-35-2), in which the isoxazole ring carries an additional methyl group, exhibits a higher molecular weight (356.44 g/mol) and by inference a higher LogP, exceeding the typical oral drug-like space threshold [1]. The lower molecular weight of 941957-82-0 may confer a fractional advantage in solubility and passive permeability, though this inference has not been experimentally verified. No experimental solubility or permeability data are available for either compound.

Medicinal chemistry Physicochemical profiling Lead optimization

Hydrogen‑Bond Acceptor Count and CNS MPO Desirability: 941957-82-0 vs. Typical CNS Drug Space

Central nervous system (CNS) drug-likeness scores are sensitive to hydrogen‑bond acceptor (HBA) count. The target compound contains six HBA (primarily from the isoxazole, carbonyl, and benzothiazole nitrogen and sulfur atoms) and zero hydrogen‑bond donors, yielding a favorable CNS MPO desirability score of approximately 4.5–5.0 (estimated) [1]. In contrast, many poly‑heterocyclic analogs with additional amide, sulfonamide, or hydroxyl groups exceed 7–8 HBA, pushing the CNS MPO score below the 4.0 cut-off for CNS candidate consideration. While no direct experimental CNS exposure data exist, the descriptor profile suggests 941957-82-0 may be preferentially selected for CNS‑targeted screening libraries where low HBA count is a design criterion.

CNS drug design Medicinal chemistry In silico profiling

Absence of FLT3 Kinase Binding vs. Multikinase‑Active Benzothiazole‑Piperazine Derivatives

Several benzothiazole‑piperazine derivatives have been identified as potent FLT3 inhibitors (e.g., compounds from the AC220 chemotype) with IC₅₀ values in the low nanomolar range, creating a liability for myelosuppression in non‑oncology indications. Although no direct kinase profiling data are available for 941957-82-0, its distinct 5,7‑dimethyl substitution pattern and isoxazole‑carbonyl terminus differ markedly from the diarylurea or bis‑aryl motifs present in known FLT3‑active analogs. This structural divergence suggests a lower probability of FLT3 engagement; however, this is an inference until experimentally tested. For projects where FLT3 off‑target activity must be avoided, 941957-82-0 may be preferred over FLT3‑flagged benzothiazole‑piperazine congeners.

Kinase selectivity Safety pharmacology Chemical probe development

Rotatable Bond Count and Conformational Rigidity: 941957-82-0 vs. Flexible Benzothiazole‑Piperazine Derivatives

The target compound contains only two rotatable bonds (the piperazine‑carbonyl and carbonyl‑isoxazole linkages), resulting in a highly rigid scaffold. Many benzothiazole‑piperazine analogs with extended alkyl or alkoxy substituents possess four to six rotatable bonds, increasing conformational entropy and potentially reducing target binding affinity. Rigidification is a recognized strategy to enhance potency and selectivity; the low rotatable bond count of 941957-82-0 may therefore offer an intrinsic advantage in target‑binding assays where conformational pre‑organization is beneficial [1].

Conformational analysis Binding entropy Fragment-based drug design

Predicted Passive Permeability Advantage from Low TPSA vs. High‑TPSA Benzothiazole‑Piperazine Analogs

Topological polar surface area (TPSA) is inversely correlated with passive membrane permeability. 941957-82-0 exhibits a TPSA of 90.7 Ų [1], which places it within the favorable range for oral absorption and cell penetration (typically <140 Ų). In comparison, benzothiazole‑piperazine derivatives bearing additional carboxylic acid, sulfonamide, or polyhydroxyl groups often exceed TPSA values of 120–150 Ų, reducing permeability. While experimental PAMPA or Caco‑2 data are absent, the lower TPSA suggests a higher likelihood of acceptable permeability, making 941957-82-0 a more attractive candidate for cell‑based assays than polar analogs.

ADME prediction Cell permeability Drug design

Metabolic Stability Prediction: Absence of Labile Functionalities vs. O‑Dealkylated Benzothiazole‑Piperazines

In silico metabolite prediction tools identify no obvious labile sites (e.g., O‑alkyl, ester, or aniline groups) in 941957-82-0. The 5,7‑dimethyl substitution on the benzothiazole ring blocks CYP‑mediated aromatic hydroxylation at these positions. In contrast, many benzothiazole‑piperazine derivatives bearing methoxy or ethoxy substituents undergo rapid O‑dealkylation in liver microsomes, showing intrinsic clearance values >100 µL/min/mg protein. Although experimental microsomal stability data are lacking for 941957-82-0, the absence of vulnerable functional groups implies a metabolic stability advantage [1].

Metabolic stability Hepatocyte clearance SAR optimization

Recommended Application Scenarios for 941957-82-0 in Discovery Research


Inclusion in CNS‑Focused Screening Libraries Requiring Low HBA Counts

Based on the favorable hydrogen‑bond acceptor count of six and a predicted CNS MPO desirability score likely exceeding 4.5 [1], 941957-82-0 is well‑suited for incorporation into small‑molecule screening decks targeting neurological or psychiatric targets where blood‑brain barrier penetration is critical. The absence of hydrogen‑bond donors further enhances its CNS drug‑like profile relative to more polar benzothiazole‑piperazine derivatives. Procurement is recommended for laboratories building focused CNS libraries that prioritize physicochemical space compliant with Wager and Rankovic guidelines.

Use as a Rigid Scaffold in Fragment‑Based or Structure‑Based Design Campaigns

The molecule's two rotatable bonds confer significant conformational rigidity [1], making it an attractive central scaffold for fragment‑based drug discovery (FBDD) or structure‑based design. When crystallized with a target protein, the reduced entropic penalty can enhance binding affinity and facilitate clear electron density interpretation. Researchers pursuing rational design against enzymes or receptors that favor pre‑organized ligands should consider 941957-82-0 as a starting point for chemical elaboration.

Selection for Cell‑Based Assays Requiring Moderate Passive Permeability

With a TPSA of 90.7 Ų and a LogP of 3.3 [1], 941957-82-0 is predicted to exhibit adequate passive membrane permeability for intracellular target engagement. It is preferable to more polar benzothiazole‑piperazine analogs for projects requiring cytosolic or nuclear target access, provided that confirmatory permeability (e.g., PAMPA or Caco‑2) and solubility assays are performed. Procurement is recommended for cell‑based phenotypic screening where the compound's permeability profile aligns with project requirements.

Negative Control Strategy for FLT3‑Dependent Phenotypes

Given its structural dissimilarity to FLT3‑active benzothiazole‑piperazine chemotypes, 941957-82-0 may serve as a chemical biology tool to differentiate FLT3‑dependent from FLT3‑independent phenotypes in leukemia or hematopoiesis models, pending experimental confirmation of FLT3 inactivity [1]. Researchers investigating FLT3 signaling cascades can include 941957-82-0 alongside known FLT3 inhibitors as part of a selectivity panel to validate target‑specific effects.

Quote Request

Request a Quote for (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.